
Guanacline sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanacline sulfate is a chemical compound that belongs to the class of guanidine derivatives. Guanidine compounds are known for their strong basicity and ability to form stable complexes with various molecules. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives, including guanacline sulfate, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Reaction with Thiourea Derivatives: Thiourea derivatives are widely used as guanidine precursors. The reaction involves coupling reagents or metal-catalyzed guanylation.
S-Methylisothiourea: This compound is an efficient guanidylating agent, often used to introduce the guanidine functionality.
Cyanamides: Cyanamides react with derivatized amines to form guanidine compounds.
Copper-Catalyzed Cross-Coupling: This method involves the use of copper catalysts to facilitate the formation of guanidine derivatives.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Guanacline sulfate undergoes various chemical reactions, including:
Oxidation: Guanidine compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Nucleophilic substitution reactions are common, where guanidine acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Guanidine oxides.
Reduction: Amines.
Substitution: Alkylated or acylated guanidine derivatives.
Aplicaciones Científicas De Investigación
Guanacline sulfate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its strong basicity.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antihypertensive agent.
Industry: Utilized in the production of plastics, explosives, and other materials
Mecanismo De Acción
The mechanism of action of guanacline sulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. Guanidine compounds can enhance the release of neurotransmitters such as acetylcholine and inhibit the release of norepinephrine, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A simple guanidine compound with similar basicity and reactivity.
Acetylguanidine: Derived from the N-acylation of guanidine salts.
2-Cyanoguanidine (Dicyandiamide): A functionalized guanidine used in various applications
Uniqueness
Guanacline sulfate is unique due to its specific molecular structure and the presence of the sulfate group, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in biological and industrial applications where solubility is a key factor.
Propiedades
Número CAS |
23389-32-4 |
|---|---|
Fórmula molecular |
C9H24N4O6S |
Peso molecular |
316.38 g/mol |
Nombre IUPAC |
2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine;sulfuric acid;dihydrate |
InChI |
InChI=1S/C9H18N4.H2O4S.2H2O/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4;;/h2H,3-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4);2*1H2 |
Clave InChI |
RCWLESWTVSJYOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCN(CC1)CCN=C(N)N.O.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


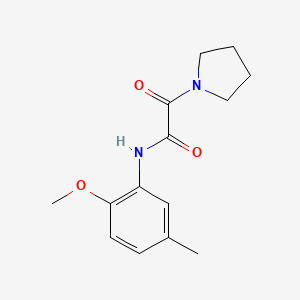
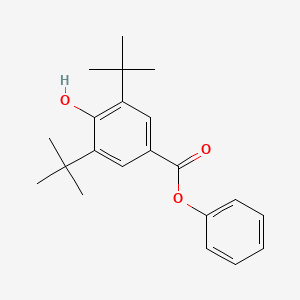
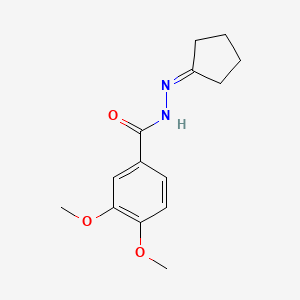
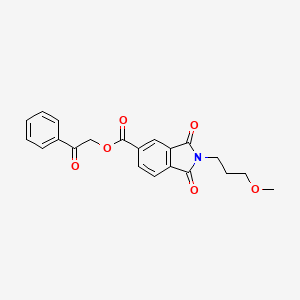
![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
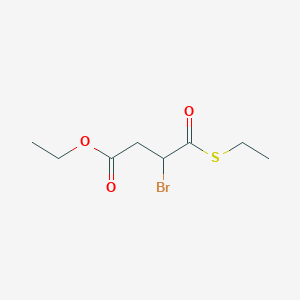
![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
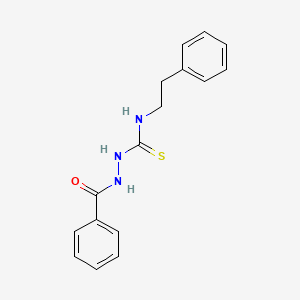

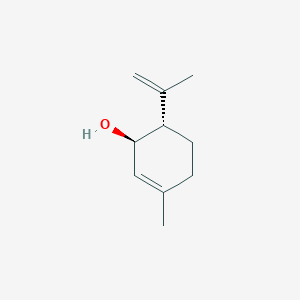
![2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B14151235.png)
![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)
